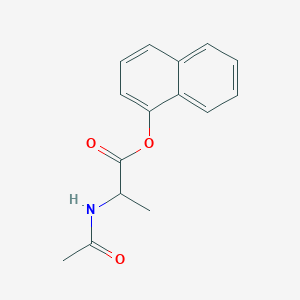

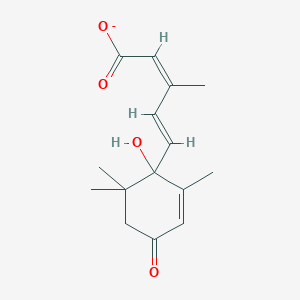

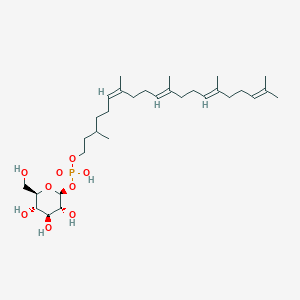

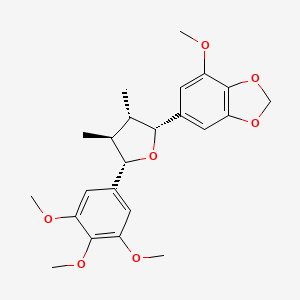

![molecular formula C14H18Br2N4O5 B1262432 (2,4-Dibromo-3-{[(4-carbamimidamidobutyl)carbamoyl]oxy}-6-hydroxyphenyl)acetic acid](/img/structure/B1262432.png)

(2,4-Dibromo-3-{[(4-carbamimidamidobutyl)carbamoyl]oxy}-6-hydroxyphenyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Clavatadine A is a dibromophenol alkaloid isolated from the marine sponge Suberea clavata, collected at Swain Reefs, Great Barrier Reef, Queensland, Australia . It is a potent and selective inhibitor of human blood coagulation factor XIa, making it a promising candidate for anticoagulant drug development .

Aplicaciones Científicas De Investigación

Clavatadine A has several scientific research applications:

Chemistry: It serves as a template for the synthesis of analogs and derivatives for studying structure-activity relationships.

Biology: Clavatadine A is used to investigate the inhibition of blood coagulation factor XIa and its potential as an anticoagulant.

Medicine: It is explored as a lead compound for developing new anticoagulant drugs to treat thrombosis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The total synthesis of Clavatadine A involves a convergent approach with early-stage guanidinylation . The synthesis begins with the preparation of an immediate precursor through direct guanidinylation. This is followed by lactone hydrolysis and guanidine deprotection using aqueous acid, resulting in Clavatadine A in four steps with an overall yield of 41-43% .

Industrial Production Methods: Currently, there are no large-scale industrial production methods reported for Clavatadine A. The synthesis is primarily conducted in research laboratories for experimental and developmental purposes .

Análisis De Reacciones Químicas

Types of Reactions: Clavatadine A undergoes various chemical reactions, including:

Oxidation: The dibromophenol moiety can be oxidized under specific conditions.

Reduction: The guanidine group can be reduced to form different derivatives.

Substitution: The bromine atoms in the dibromophenol structure can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of Clavatadine A with modified functional groups, which are used for further biological and chemical studies .

Mecanismo De Acción

Clavatadine A exerts its effects by selectively inhibiting human blood coagulation factor XIa. The compound binds to the active site of factor XIa, preventing its interaction with substrates necessary for the coagulation cascade. This inhibition reduces the likelihood of excessive clot formation (thrombosis) while allowing normal coagulation to occur .

Similar Compounds:

Clavatadine B: Another dibromophenol alkaloid isolated from the same marine sponge, but with different functional groups.

Clavatadine C, D, and E: These compounds share structural similarities with Clavatadine A but have variations in their side chains and functional groups.

Uniqueness: Clavatadine A is unique due to its potent and selective inhibition of factor XIa, which is not observed in other similar compounds. Its structural simplicity and noted activity make it an ideal candidate for further development as an anticoagulant .

Propiedades

Fórmula molecular |

C14H18Br2N4O5 |

|---|---|

Peso molecular |

482.12 g/mol |

Nombre IUPAC |

2-[2,4-dibromo-3-[4-(diaminomethylideneamino)butylcarbamoyloxy]-6-hydroxyphenyl]acetic acid |

InChI |

InChI=1S/C14H18Br2N4O5/c15-8-6-9(21)7(5-10(22)23)11(16)12(8)25-14(24)20-4-2-1-3-19-13(17)18/h6,21H,1-5H2,(H,20,24)(H,22,23)(H4,17,18,19) |

Clave InChI |

XFAYUCCPAGOBFN-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C(=C(C(=C1Br)OC(=O)NCCCCN=C(N)N)Br)CC(=O)O)O |

Sinónimos |

(2,4-dibromo-3-(((4-carbamimidamidobutyl)carbamoyl)oxy)-6-hydroxyhenyl)acetic acid clavatadine A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

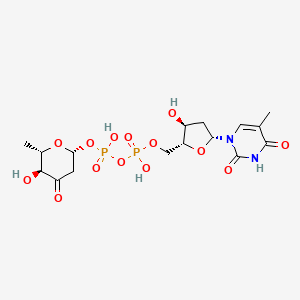

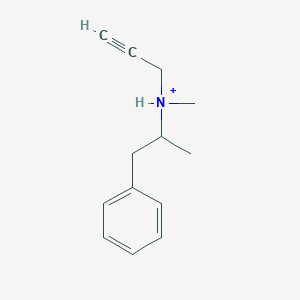

![N-(4-fluorophenyl)-7-methoxy-2-thieno[2,3-b]quinolinecarboxamide](/img/structure/B1262350.png)